molecular formula C9H14N2O B13487093 3-(1H-pyrrol-3-yloxy)piperidine

3-(1H-pyrrol-3-yloxy)piperidine

Cat. No.: B13487093
M. Wt: 166.22 g/mol
InChI Key: DQGQQRPUVPZTNP-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-3-yloxy)piperidine is a heterocyclic compound that features both a pyrrole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyrrole and piperidine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-3-yloxy)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents like potassium permanganate or chromium trioxide. Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, sodium borohydride

    Substitution: Halogenation using N-chlorosuccinimide, alkylation using alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce various substituted piperidines.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-3-yloxy)piperidine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. The compound’s effects are often mediated through the modulation of signaling pathways such as NF-κB, PI3K/Akt, and MAPK . These pathways play crucial roles in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

3-(1H-pyrrol-3-yloxy)piperidine can be compared with other similar compounds, such as pyridine, dihydropyridine, and other piperidine derivatives. These compounds share structural similarities but differ in their pharmacological profiles and applications . For example:

The uniqueness of this compound lies in its dual-ring structure, which provides a versatile platform for the development of novel therapeutic agents.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(1H-pyrrol-3-yloxy)piperidine

InChI

InChI=1S/C9H14N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h3,5,7-8,10-11H,1-2,4,6H2

InChI Key

DQGQQRPUVPZTNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=CNC=C2

Origin of Product

United States

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